LE-540

Retinoid Biology RAR Antagonism HL-60 Differentiation

RARβ pathway studies demand isoform-specific tools-generic retinoid modulators introduce confounding off-target effects. LE-540 delivers definitive RARβ-selective antagonism (Ki=0.22 μM) with no cross-activity at RARα, RARγ, or RXRα. • Blocks ATRA-induced apoptosis in ZR-75-1 human breast cancer cells • Strongly represses TPA-induced AP-1 activity in RARβ-expressing systems • Validated for chronic in vivo dosing (30 mg/kg/day, 4-week murine studies) Ideal for cancer biology, neurobiology, and regenerative research. Analytical documentation provided with every order.

Molecular Formula C33H32N2O2
Molecular Weight 488.6 g/mol
Cat. No. B1248626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLE-540
SynonymsLE 540
LE-540
LE540
Molecular FormulaC33H32N2O2
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=CC3=C(C=C21)N=C(C4=C(N3C)C5=CC=CC=C5C=C4)C6=CC=C(C=C6)C(=O)O)(C)C)C
InChIInChI=1S/C33H32N2O2/c1-32(2)16-17-33(3,4)26-19-28-27(18-25(26)32)34-29(21-10-12-22(13-11-21)31(36)37)24-15-14-20-8-6-7-9-23(20)30(24)35(28)5/h6-15,18-19H,16-17H2,1-5H3,(H,36,37)
InChIKeyWJVKVKNDLOYKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LE-540: Selective RARβ Antagonist


LE-540 (CAS: 188645-44-5) is a synthetic retinoid compound classified as a retinoic acid receptor beta (RARβ)-selective antagonist. It is a benzolog derivative of the parent retinoid antagonist LE135, featuring a dinaphthodiazepine core structure. LE-540 exhibits a binding affinity (Ki) of 0.22 μM for RARβ and demonstrates functional selectivity by inhibiting retinoic acid (RA)-induced transcriptional activation of RARβ without affecting RARα, RARγ, or RXRα across various RA response elements [1]. Its molecular formula is C33H32N2O2 with a molecular weight of 488.62 g/mol, and it is primarily utilized as a pharmacological probe in cancer biology and neurobiology research .

1
RARβ-selective antagonist for transcriptional pathway studies; no reported activity on RARα, RARγ, or RXRα.
2
Retinoid signaling probe suitable for AP-1 activity and cell differentiation assays.
3
Benzolog of LE135 with reported RARβ binding selectivity; may support lower-concentration assay setups compared to parent compound.

LE-540: Why Substitution Compromises Research


In retinoid signaling research, the specific pharmacological profile of a compound is critical. Generic substitution of LE-540 with other RAR or RXR modulators can lead to confounding results due to divergent receptor selectivity, functional activity (antagonism vs. agonism), and in vivo properties. For instance, while LE135 shares RARβ-selectivity, it exhibits significantly lower potency, necessitating higher concentrations that may introduce off-target effects. Conversely, compounds like LE550 or CD2665 have broader receptor profiles or mixed activities, and pan-RAR antagonists like BMS493 lack the isoform specificity required to dissect RARβ-dependent pathways. Furthermore, even within the same chemical series, minor structural modifications drastically alter functional outcomes, as seen with HX600 which acts as an RXR agonist/synergist rather than an RAR antagonist. Therefore, selecting LE-540 is essential for experiments demanding potent, selective, and well-characterized antagonism of RARβ.

LE135 or lower-potency analogs
Higher concentrations required may alter RARβ-independent transcriptional endpoints and narrow the assay window.
Pan-RAR antagonists (e.g., BMS493)
Isoform-nonselective blockade obscures RARβ-specific contributions; cannot resolve pathway divergence across RARα/γ.
Dual or mixed-activity retinoids (e.g., CD2665, HX600)
Dual RARβ/γ antagonism or RXR agonism/synergism introduces opposite functional stimuli, confounding RARβ pathway interpretation.

LE-540: Head-to-Head Comparator Evidence


Antagonistic Potency vs. LE135 in HL-60 Differentiation

LE-540 exhibits an antagonistic potential that is one order of magnitude (approximately 10-fold) higher than its parent compound LE135 in inhibiting the differentiation of human promyelocytic leukemia HL-60 cells induced by the RAR agonist Am80. This represents a significant and quantifiable improvement in functional potency. [1]

Potency vs. LE135
Direct head-to-head comparison
~10-fold higher antagonistic potency
Supports lower-concentration RARβ blockade.
HL-60 differentiation assay; Am80-induced.
Retinoid Biology RAR Antagonism HL-60 Differentiation

AP-1 Activity Repression vs. LE550

In HeLa cells co-transfected with RARβ and RXRα, LE-540 strongly represses TPA-induced AP-1 activity. In contrast, under identical conditions, the structurally related analog LE550 unexpectedly induces AP-1 activity. This demonstrates a critical functional divergence between two compounds within the same chemical series. [1]

AP-1 Activity vs. LE550
Direct head-to-head comparison
LE-540: strong repression
LE550: paradoxical induction
Confirms RARβ-dependent AP-1 modulation in HeLa.
TPA-stimulated; RARβ/RXRα co-transfected.
AP-1 Transcription Factor RARβ Selectivity Breast Cancer

RARβ Selectivity vs. Pan-Antagonist BMS493

LE-540 is a selective RARβ antagonist with a Ki of 0.22 μM and shows no functional inhibition of RARα, RARγ, or RXRα in transcriptional activation assays [1]. In comparison, BMS493 is a pan-RAR inverse agonist that non-selectively targets all RAR isoforms (α, β, and γ) . This lack of isoform discrimination in pan-RAR antagonists precludes the attribution of observed biological effects specifically to RARβ.

RARβ Selectivity vs. BMS493
Class-level inference
Ki = 0.22 μM; no RARα/γ/RXRα inhibition
Enables isoform-specific transcriptional studies.
Pan-RAR antagonist lacks this discrimination.
Receptor Selectivity RAR Isoforms Pharmacological Profiling

In Vivo Tissue Regeneration vs. LE135

In an axolotl limb regeneration model, local treatment with LE540 allowed for relatively normal limb regeneration. In stark contrast, treatment with the parent compound LE135 under identical conditions inhibited limb regeneration. When both compounds were co-administered, regeneration was not completely inhibited, highlighting the divergent in vivo biological outcomes of these closely related analogs. [1]

In Vivo Limb Regeneration
Direct head-to-head comparison
LE-540: normal regeneration
LE135: inhibited regeneration
Divergent in vivo phenotype confirms RARβ probe selectivity.
Axolotl model; local silastic block delivery.
Regenerative Biology In Vivo Pharmacology Limb Regeneration

Pharmacological Profile vs. RXR Agonist HX600

LE-540 is a pure RAR antagonist, specifically inhibiting RARβ-mediated transcriptional activation. In contrast, HX600, a structural isomer of LE135 (the parent of LE-540), functions as an RXR agonist and synergizes with RAR agonists like Am80 to enhance HL-60 cell differentiation [1]. This illustrates how minor structural modifications within this chemical class can lead to a complete inversion of pharmacological function from antagonism to agonism/synergism.

Mode of Action vs. HX600
Class-level inference
RAR antagonist vs. RXR agonist/synergist
Structural analog with opposite pharmacology; not interchangeable.
HL-60 differentiation; Am80 synergy context.
Retinoid Receptor Pharmacology RAR vs. RXR Functional Dichotomy

Isoform Selectivity vs. Dual Antagonist CD2665

LE-540 is a selective RARβ antagonist with no activity against RARα, RARγ, or RXRα in transcriptional assays [1]. In contrast, CD2665 is a dual antagonist of both RARβ (Kd = 306 nM) and RARγ (Kd = 110 nM), with a preference for RARγ over RARβ . The dual antagonism of CD2665 introduces RARγ blockade as a confounding variable in experiments aimed at isolating RARβ function.

Isoform Profile vs. CD2665
Cross-study comparable
RARβ-selective (Ki=0.22 μM) vs. dual RARβ/γ antagonist
Avoids RARγ blockade confounding in RARβ pathway studies.
CD2665 Kd: RARβ 306 nM, RARγ 110 nM.
RARβ Selectivity Off-Target Effects RARγ Activity

LE-540: Recommended Application Scenarios


RARβ-Specific Roles in AP-1-Mediated Transcription

LE-540 is the tool of choice for experiments requiring potent and selective repression of AP-1 activity via RARβ antagonism. Its proven ability to strongly inhibit TPA-induced AP-1 activity in RARβ-expressing systems, in direct contrast to the agonistic effect of the analog LE550, makes it uniquely suitable for studies in cancer biology where AP-1 plays a key role in proliferation and invasion [1].

Target Validation in Breast and Lung Cancer Models

In oncology research, LE-540 is valuable for investigating RARβ-dependent pathways in apoptosis. Its demonstrated capacity to inhibit ATRA-induced apoptosis in ZR-75-1 human breast cancer cells provides a clear functional readout for RARβ activity. Researchers can confidently use LE-540 to test hypotheses about RARβ's role in cancer cell survival and therapeutic response [1].

Chronic In Vivo RARβ Antagonism Studies

For long-term in vivo studies, such as those investigating sleep/wake cycles or neurological functions, LE-540 is a suitable agent. Its successful 4-week administration in mice (30 mg/kg/day) leading to specific physiological changes (attenuated wakefulness and delta power) demonstrates its utility for chronic dosing paradigms. The differential in vivo effects seen in the axolotl limb regeneration model (permissive vs. inhibitory outcomes compared to LE135) further validate its suitability for studies requiring sustained, non-toxic RARβ modulation [2][3].

RARβ Dependence in Neuronal and Regenerative Models

LE-540 is a critical reagent for confirming RARβ's specific involvement in complex biological processes. In neurobiology, its application has been validated by its ability to significantly reduce RA-induced axonal outgrowth and attenuate dopamine D1 receptor expression. Its distinct in vivo profile, allowing normal limb regeneration in contrast to LE135, makes it the preferred tool for delineating RARβ-specific functions in regenerative biology [2][3].

Application
Selection Property
Validation Focus
AP-1 transcriptional regulation studies
RARβ-selective antagonist without RXRα activity
Repression of TPA-induced AP-1 in RARβ-expressing models
Cancer cell-line apoptosis models
Inhibition of ATRA-induced apoptosis in RARβ+ cells
RARβ-dependent survival pathway interpretation
In vivo neurobehavioral research
Sustained dosing compatibility (30 mg/kg/day reported)
Wakefulness and dopamine D1 receptor endpoints
Neuronal outgrowth and regenerative biology studies
RARβ-specific modulation without disrupting regeneration
Axonal outgrowth and limb regeneration endpoint interpretation

Technical Documentation Hub

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35 linked technical documents
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